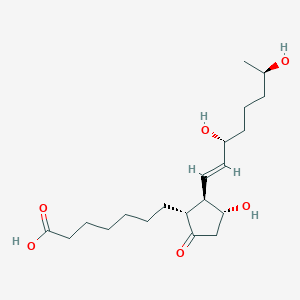

15,19-hydroxy Prostaglandin E1

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H34O6 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

7-[(1R,2R,3R)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15-,16-,17-,19-/m1/s1 |

InChI Key |

QVVXWHIDRKRPMO-HESWFPMQSA-N |

Isomeric SMILES |

C[C@H](CCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Biological mechanism of action of 15,19-hydroxy Prostaglandin E1

The following technical guide details the biological mechanism of action for 19(R)-Hydroxy Prostaglandin E1 (often chemically described as 15,19-hydroxy PGE1 due to the retention of the C15 hydroxyl group).

Technical Guide & Whitepaper[1][2]

Executive Summary

19(R)-Hydroxy Prostaglandin E1 (19-OH PGE1) is a specialized prostanoid and the predominant prostaglandin found in the semen of primates (including humans).[1][2][3][4][5] Unlike its precursor Prostaglandin E1 (PGE1), which exhibits broad affinity across EP receptor subtypes, 19-OH PGE1 displays a distinct pharmacological profile characterized by selective agonism at EP1 and EP3 receptors.[1][2][4]

This guide delineates the molecular mechanism by which 19-OH PGE1 exerts its biological effects, specifically smooth muscle contraction and modulation of intracellular second messengers (

Molecular Profile & Biosynthesis[2][6][7]

Chemical Identity

While standard PGE1 is hydroxylated at C11 and C15, 19-OH PGE1 possesses an additional hydroxyl group at the C19 position of the

-

Formal Name: 9-oxo-11

,15S,19R-trihydroxy-prost-13E-en-1-oic acid.[1][2] -

Stereochemistry: The biological activity is strictly dependent on the 19(R) configuration.[2]

-

Nomenclature Note: In literature, "15,19-hydroxy PGE1" is occasionally used to emphasize the two hydroxyls on the side chains, but 19(R)-hydroxy PGE1 is the standard nomenclature.[1][2]

Biosynthetic Pathway

19-OH PGE1 is not a product of COX-mediated synthesis alone; it requires a secondary enzymatic hydroxylation.[1][2]

-

Precursor Formation: Arachidonic acid is converted to PGE1 (via DGLA pathway).[1][2]

-

19-Hydroxylation: PGE1 undergoes

-1 hydroxylation catalyzed by a specific Cytochrome P450 (CYP450) enzyme, identified as Prostaglandin 19-hydroxylase .[1][2] -

Localization: This reaction occurs almost exclusively in the microsomes of the seminal vesicles in primates.[2]

Table 1: Biosynthetic Parameters

| Parameter | Description |

| Substrate | Prostaglandin E1 (PGE1) |

| Enzyme | Prostaglandin 19-hydroxylase (CYP450 dependent) |

| Cofactor | NADPH (Required for hydroxylation) |

| Inhibitors | Carbon Monoxide, Proadifen (SKF 525A) |

| Primary Source | Primate Seminal Fluid (Concentrations |

Pharmacodynamics: Receptor Selectivity[1][2]

The addition of the 19-hydroxyl group drastically alters the receptor binding profile compared to the parent PGE1 molecule.[2]

The Specificity Switch[2]

-

PGE1 (Parent): Promiscuous agonist; binds EP1, EP2, EP3, and EP4.[1][2]

-

19-OH PGE1 (Metabolite): Selective agonist for EP1 and EP3 .[1][2][3][4][5]

Critical Insight: The 19-hydroxylation serves as a "molecular switch."[2] In the PGE1 series, it restricts activity to contractile receptors (EP1/EP3).[1][2][4] In the PGE2 series, it restricts activity to relaxant receptors (EP2).[1][2] This guide focuses on the PGE1 series (Contractile).[2][3][4][5]

Signaling Pathways

Upon binding, 19-OH PGE1 activates divergent G-protein coupled cascades depending on the receptor subtype expression of the target tissue.[1][2]

Pathway A: EP1 Receptor (

-Coupled)[1][2]

-

Ligand Binding: 19-OH PGE1 binds the transmembrane EP1 receptor.[2]

-

G-Protein Activation:

subunit dissociates.[1][2] -

Effector: Activation of Phospholipase C (PLC) .

-

Second Messengers: Hydrolysis of

yields -

Outcome:

triggers calcium release from the sarcoplasmic reticulum, causing Smooth Muscle Contraction .[2]

Pathway B: EP3 Receptor (

-Coupled)[1][2]

-

Ligand Binding: 19-OH PGE1 binds the EP3 receptor.[2]

-

G-Protein Activation:

subunit inhibits Adenylyl Cyclase.[1][2] -

Outcome: Reduction in intracellular cAMP levels, reducing protein kinase A (PKA) activity, which prevents relaxation (thereby facilitating contraction).[1][2]

Visualization of Mechanism[2]

The following diagram illustrates the dual-signaling mechanism of 19-OH PGE1.

Figure 1: Dual signaling pathways of 19(R)-OH PGE1 via EP1 (

Experimental Protocols

To validate the activity of 19-OH PGE1, researchers should utilize assays that distinguish between EP1/EP3 (contractile) and EP2/EP4 (relaxant) effects.[1][2]

Protocol A: Smooth Muscle Contraction Assay (Guinea Pig Ileum)

Rationale: The guinea pig ileum is rich in EP1 receptors.[2] This assay validates the contractile potency of 19-OH PGE1.[2]

-

Tissue Preparation:

-

Harvest ileum from male guinea pigs (200-400g).

-

Cut into 2-cm segments and mount in an organ bath containing Tyrode’s solution at 37°C, aerated with 95%

/ 5%

-

-

Equilibration:

-

Apply 1g resting tension.[2] Equilibrate for 60 minutes, washing every 15 minutes.

-

-

Agonist Challenge:

-

Data Acquisition:

Protocol B: Intracellular Calcium Mobilization (HEK293-EP1 Cells)

Rationale: A more specific molecular assay using recombinant cells expressing human EP1.[2]

-

Cell Culture:

-

Dye Loading:

-

Stimulation:

-

Measurement:

References

-

Kelly, R. W., et al. (1976).[1][2][3] 19-Hydroxyprostaglandin E1 as a major component of the semen of primates. Nature, 260(5551), 544-545.[1][2][3] Retrieved from [Link]

-

Woodward, D. F., et al. (1993).[1][2][3] Identification of 19(R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist. Prostaglandins, 46(4), 371-383.[1][2][3] (Note: Cited for contrast between PGE1 and PGE2 series selectivity). Retrieved from [Link]

-

Oliw, E. H., et al. (1988).[1][2] Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles. Journal of Biological Chemistry. Retrieved from [Link]

Sources

Technical Guide: Chemical Structure, Synthesis, and Molecular Dynamics of 19(R)-Hydroxy Prostaglandin E1

The following technical guide provides an in-depth analysis of 19(R)-Hydroxy Prostaglandin E1 (often referred to in older or specific literature as 15,19-hydroxy PGE1).

Executive Summary & Nomenclature Clarification

Target Molecule: 19(R)-Hydroxy Prostaglandin E1 Synonyms: 15,19-dihydroxy PGE1; 19-OH PGE1; 11α,15S,19R-trihydroxy-9-oxoprost-13E-en-1-oic acid.

Nomenclature Note: The term "15,19-hydroxy PGE1" is a descriptive synonym for 19-hydroxy PGE1 . Since standard Prostaglandin E1 (PGE1) inherently possesses a hydroxyl group at the C15 position, the addition of a hydroxyl at C19 technically results in a "15,19-dihydroxy" motif on the side chains. However, the standard scientific convention is 19-hydroxy PGE1 . This guide focuses on the naturally occurring 19(R) isomer, the predominant form found in primate seminal fluid.

Chemical Identity & Physical Properties[1]

Molecular Specifications

| Parameter | Technical Specification |

| Chemical Formula | C₂₀H₃₄O₆ |

| Molecular Weight | 370.48 g/mol |

| Exact Mass | 370.2355 |

| CAS Number | 64625-55-4 (for 19(R) isomer) |

| Appearance | White to off-white crystalline powder (purified) |

| Solubility | DMSO (>50 mg/ml), Ethanol (>50 mg/ml), PBS pH 7.2 (>1.6 mg/ml) |

| Stability | Labile in basic solution (dehydrates to PGB series); store at -20°C in non-protic solvent. |

Structural Topology

The molecule is characterized by a cyclopentanone ring (C9 ketone) and two side chains. The α-chain (C1-C8) terminates in a carboxylic acid, while the ω-chain (C13-C20) contains the critical 15-OH and 19-OH functionalities.

SMILES Code: CCCCC(O)C(O)C=CC(O)C1C(O)CC1=O (Simplified) Stereochemical SMILES (19R, 15S): O=C1=O)CCCC)C1

Biosynthesis & Signaling Pathways

Enzymatic Pathway (CYP4F8)

Unlike standard PGE1, which is synthesized via COX-1/2 and PGE Synthase, 19-OH PGE1 is a downstream metabolite produced exclusively in the seminal vesicles of primates (including humans). The conversion is catalyzed by CYP4F8 (Prostaglandin 19-hydroxylase).

Mechanism:

-

Substrate: PGE1 (derived from DGLA) or PGE2 (derived from Arachidonic Acid).

-

Hydroxylation: CYP4F8 introduces a hydroxyl group at the ω-1 (C19) position.

-

Stereoselectivity: The enzyme is highly stereoselective for the (R) -configuration at C19.

Receptor Pharmacology

19-OH PGE1 acts as a potent agonist with distinct selectivity compared to its parent PGE1.

-

EP2 Receptor: High affinity. Linked to immunosuppression in the female reproductive tract (preventing sperm rejection).

-

EP4 Receptor: Moderate affinity.

-

Biological Output: Smooth muscle relaxation (vasodilation) and modulation of sperm motility.

Pathway Visualization

The following diagram illustrates the biosynthetic flow and receptor interaction.

Figure 1: Biosynthetic pathway of 19(R)-Hydroxy PGE1 via CYP4F8 and downstream receptor signaling.

Experimental Protocol: Biomimetic Synthesis & Isolation

Objective: Generate 19-OH PGE1 from PGE1 using microsomal fractions enriched with CYP4F8 (e.g., from seminal vesicle tissue or recombinant expression systems).

Reagents & Buffer System

-

Substrate: Prostaglandin E1 (PGE1), >98% purity.

-

Cofactor: NADPH (reduced form), 10 mM stock.

-

Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.

-

Enzyme Source: Human CYP4F8 recombinant microsomes (commercially available or prepared from tissue).

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Pre-incubate 1.0 mg microsomal protein in 980 µL of Tris-MgCl₂ buffer at 37°C for 5 minutes.

-

Add 10 µL of PGE1 (10 mM in EtOH) to achieve a final concentration of 100 µM.

-

Initiate reaction by adding 10 µL of NADPH (10 mM stock). Final volume: 1 mL.

Step 2: Incubation

-

Incubate at 37°C for 30–60 minutes with gentle shaking.

-

Why: CYP4F8 turnover is relatively slow; extended incubation maximizes yield without degrading the labile PGE ring structure.

Step 3: Termination & Extraction (Self-Validating Step)

-

Stop reaction by acidification to pH 3.5 using 1M Citric Acid .

-

Validation: Acidification protonates the carboxyl group (pKa ~4.8), driving the molecule into the organic phase during extraction.

-

-

Add 3 mL of Ethyl Acetate . Vortex vigorously for 1 minute.

-

Centrifuge at 3,000 x g for 5 minutes. Collect the upper organic layer.

-

Evaporate solvent under a stream of nitrogen gas.

Step 4: Purification

-

Reconstitute residue in Mobile Phase A (Water + 0.1% Formic Acid).

-

Inject onto RP-HPLC (C18 column).

-

Elute with a gradient of Acetonitrile. 19-OH PGE1 elutes earlier than PGE1 due to the increased polarity of the extra hydroxyl group.

Analytical Validation (QC)

To confirm the identity of "15,19-hydroxy PGE1", use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mass Spectrometry Parameters (ESI Negative Mode)

-

Precursor Ion: m/z 369.2 [M-H]⁻

-

Product Ions (MS/MS):

-

m/z 351.2 [M-H - H₂O]⁻ (Loss of water from C19 or C15)

-

m/z 333.2 [M-H - 2H₂O]⁻

-

m/z 307 [M-H - H₂O - CO₂]⁻ (Diagnostic for PG series)

-

NMR Validation (Proton NMR in CDCl₃)

-

H19 Resonance: Look for a multiplet at δ 3.8–4.0 ppm . This shift is distinct from the terminal methyl protons of standard PGE1.

-

H15 Resonance: Multiplet at δ 4.0–4.2 ppm .

-

H13/H14 Alkenes: Characteristic multiplets at δ 5.6–5.8 ppm .

References

-

Kelly, R. W., et al. (1976). "19-Hydroxyprostaglandin E1 as a major component of the semen of primates." Nature, 260, 544-545. Link

-

Bylund, J., et al. (2000). "Cytochrome P450 4F8 is a constitutive enzyme in human seminal vesicles that catalyzes ω-hydroxylation of prostaglandins." Archives of Biochemistry and Biophysics, 376(2), 303-310. Link

-

Woodward, D. F., et al. (1993). "Identification of 19(R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist." Prostaglandins, 46(4), 371-383. Link

-

Cayman Chemical. "19(R)-hydroxy Prostaglandin E1 Product Information." Cayman Chemical Datasheet. Link

The Physiological Role of 19-Hydroxy Prostaglandins in Seminal Fluid: A Technical Guide to Biosynthesis, Immunomodulation, and Analytical Methodologies

Executive Summary

Human seminal plasma is a highly complex biological fluid characterized by uniquely high concentrations of prostaglandins (PGs). Among these, 19-hydroxy prostaglandins (19-OH PGE1 and 19-OH PGE2) predominate. Historically viewed as metabolic byproducts, these lipid mediators are now recognized as potent paracrine signaling agents. This whitepaper explores the specialized biosynthetic machinery of 19-OH PGs, their critical immunomodulatory roles in the female reproductive tract, their impact on sperm capacitation, and the stringent analytical methodologies required for their quantification.

The Evolutionary Paradox of Seminal Prostaglandins

While the classical pharmacological effects of PGs on smooth muscle contraction are well documented, the evolutionary rationale for the massive abundance of 19-OH PGEs in primate semen has long been a subject of investigation[1]. Recent advances in reproductive immunology have elucidated that these molecules orchestrate a tolerogenic environment, ensuring sperm survival and facilitating embryo implantation by 2[2].

Enzymatic Machinery and Biosynthetic Pathways

Unlike systemic PGs, seminal 19-OH PGEs are synthesized locally within the seminal vesicles and the distal vas deferens[3]. This localized biosynthesis relies on a specialized enzymatic triad that deviates from standard prostanoid pathways.

Arachidonic acid is first oxygenated by Cyclooxygenase-2 (COX-2) to form Prostaglandin H2 (PGH2). Instead of immediate isomerization by standard synthases, PGH2 is intercepted by CYP4F8 (PGH 19-hydroxylase), a1[1]. CYP4F8 catalyzes the n-2 hydroxylation of PGH2 to form 19-hydroxy-PGH2. Finally, microsomal PGE synthase-1 (mPGES-1) isomerizes this intermediate into the terminal products, 19-OH PGE1 and 19-OH PGE2[3].

Biosynthetic pathway of 19-hydroxy prostaglandins in human seminal vesicles.

Physiological Roles in the Female Reproductive Tract

Immunological Tolerance and NK Cell Suppression

The female reproductive tract mounts a robust innate immune response to foreign antigens, including spermatozoa. 19-OH PGEs act as potent immunosuppressive agents to 4[4]. Upon deposition, 19-OH PGEs bind to EP receptors on local leukocytes and antigen-presenting cells (APCs). This receptor activation drives a sharp increase in intracellular cyclic AMP (cAMP)[4].

The cAMP surge effectively suppresses natural killer (NK) cell-mediated cytotoxicity and5[5][6]. Clinical studies have shown that the inhibition of NK cell activity closely correlates with the 19-OH PGE content in the seminal plasma of fertile men[7]. Furthermore, this signaling cascade modulates cytokine release, shifting the local environment toward immune tolerance, which is critical for the subsequent acceptance of the semi-allogeneic conceptus[2][8].

Immunosuppressive signaling cascade of 19-OH PGEs in the female reproductive tract.

Autocrine and Paracrine Effects on Spermatozoa Function

Beyond maternal immunomodulation, 19-OH PGs exert direct effects on spermatozoa. Elevated levels of 19-OH PGE and 19-OH PGF are positively correlated with enhanced sperm motility, potentially mediated through the regulation of intracellular ATP content[9][10]. In vitro studies have demonstrated that supplementation with 19-OH PGE significantly9, underscoring its role in capacitation and fertilization competence[9][11].

Quantitative Profiling of Seminal Prostaglandins

The absolute and relative concentrations of seminal PGs exhibit significant inter-individual variability, often linked to genetic polymorphisms in the hydroxylator phenotype (rapid vs. slow hydroxylators)[1]. The table below summarizes the typical concentration ranges observed in fertile human males[12][13].

| Prostaglandin Class | Average Seminal Concentration (µg/mL) | Primary Physiological Function |

| PGE1 & PGE2 | 50 – 70 | Baseline immunomodulation; smooth muscle regulation |

| 19-OH PGE1 & 19-OH PGE2 | 250 – 300 | Major immunosuppressive factor; enhancement of sperm motility |

| PGF2α | 2 – 5 | Smooth muscle contraction; sperm transport |

| 19-OH PGF2α | 15 – 20 | Sperm motility regulation |

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist overseeing lipidomic workflows and reproductive assays, I must emphasize that the structural instability of E-series PGs necessitates rigorous pre-analytical controls. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Extraction and LC-MS/MS Quantification of 19-OH PGEs

Causality & Rationale: The β-ketol system of PGEs is highly susceptible to dehydration, rapidly degrading into A or B series PGs under non-ideal pH or prolonged storage. To prevent artifactual degradation during extraction, the reactive ketone must be chemically protected immediately post-ejaculation[12].

-

Sample Stabilization: Collect semen and immediately freeze at -80°C or place in a stabilizing buffer to halt enzymatic activity[13].

-

Oximation (Critical Step): Treat the unextracted seminal plasma with methoxyamine hydrochloride in a buffered solution (pH 5.5). This converts the reactive ketone at C-9 into a stable methoxime derivative, 12[12].

-

Internal Standard Addition: Spike the sample with deuterated internal standards (e.g., PGE2-d4) to account for matrix effects and recovery losses, establishing a self-validating quantitative baseline.

-

Solid-Phase Extraction (SPE): Load the oximated sample onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol to remove hydrophilic seminal proteins, and elute the lipid fraction with 100% ethyl acetate.

-

LC-MS/MS Analysis: Resolve the analytes using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Protocol 2: In Vitro NK-Cell Cytotoxicity Assay (51Cr Release)

Causality & Rationale: To functionally validate the immunosuppressive capacity of seminal fractions, the 51Cr release assay provides a direct, quantitative measure of NK cell lytic activity. Pre-incubation is required to allow the PG-induced elevation of intracellular cAMP to inhibit the transcription and mobilization of cytolytic granules[4].

-

Target Cell Labeling: Incubate K562 cells (an NK-sensitive erythroleukemia line) with 51Chromium (51Cr) as sodium chromate for 1 hour. Wash extensively to remove unincorporated isotope[7].

-

Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation.

-

Pre-incubation with 19-OH PGE: Incubate the effector PBMCs with physiological concentrations of purified 19-OH PGE1/2 (10^-6 to 10^-7 M) or isolated seminal plasma fractions for 2 hours[5].

-

Co-Culture: Plate effector and labeled target cells at various Effector:Target (E:T) ratios (e.g., 50:1, 25:1) in a 96-well V-bottom plate. Centrifuge briefly to promote cell-cell contact and incubate for 4 hours at 37°C.

-

Quantification: Harvest the supernatant and measure the released 51Cr using a gamma counter. Calculate specific lysis relative to spontaneous release (target cells alone) and maximum release (detergent-lysed target cells) to ensure assay validity[7].

Conclusion

The high concentration of 19-hydroxy prostaglandins in human seminal fluid represents a sophisticated evolutionary adaptation. By leveraging the CYP4F8 biosynthetic pathway, the male reproductive system delivers potent lipid mediators that simultaneously optimize sperm function and orchestrate a tolerogenic environment in the female reproductive tract. Rigorous analytical and functional assays, underpinned by strict sample preservation techniques, remain paramount for advancing our understanding of these molecules in the context of fertility and reproductive immunology.

References

-

Title: Immunosuppression by seminal plasma from fertile and infertile men: inhibition of natural killer cell function correlates with seminal PG concentration Source: nih.gov URL: [Link]

-

Title: Immunosuppression by seminal prostaglandins Source: nih.gov URL: [Link]

-

Title: Relative immunosuppressive activity of human seminal prostaglandins Source: nih.gov URL: [Link]

-

Title: Immunosuppressive mechanisms in semen: implications for contraception Source: nih.gov URL: [Link]

-

Title: Prostaglandins in Semen: Their Occurrence and Possible Physiological Significance Source: researchgate.net URL: [Link]

-

Title: Perspective: Re-defining "Pheromone" in a Mammalian Context to Encompass Seminal Fluid Source: nih.gov URL: [Link]

-

Title: Unorthodox routes to prostanoid formation: new twists in cyclooxygenase-initiated pathways Source: jci.org URL: [Link]

-

Title: Perspective: Re-defining “Pheromone” in a Mammalian Context to Encompass Seminal Fluid Source: frontiersin.org URL: [Link]

-

Title: Functional Structure and Ultrastructure of Seminal Vesicles Source: tandfonline.com URL: [Link]

-

Title: On the mechanism of biosynthesis of 19-hydroxyprostaglandins of human seminal fluid and expression of cyclooxygenase-2, PGH 19-hydroxylase (CYP4F8) and microsomal PGE synthase-1 in seminal vesicles and vas deferens Source: nih.gov URL: [Link]

-

Title: Arachidonic Acid Pathways and Male Fertility: A Systematic Review Source: mdpi.com URL: [Link]

-

Title: Analysis of the direct effects of prostaglandins on human sperm function Source: scispace.com URL: [Link]

-

Title: Prostaglandin concentrations in the semen of fertile men Source: bioscientifica.com URL: [Link]

Sources

- 1. JCI - Unorthodox routes to prostanoid formation: new twists in cyclooxygenase-initiated pathways [jci.org]

- 2. Perspective: Re-defining "Pheromone" in a Mammalian Context to Encompass Seminal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the mechanism of biosynthesis of 19-hydroxyprostaglandins of human seminal fluid and expression of cyclooxygenase-2, PGH 19-hydroxylase (CYP4F8) and microsomal PGE synthase-1 in seminal vesicles and vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunosuppressive mechanisms in semen: implications for contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunosuppression by seminal prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relative immunosuppressive activity of human seminal prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunosuppression by seminal plasma from fertile and infertile men: inhibition of natural killer cell function correlates with seminal PG concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Perspective: Re-defining “Pheromone” in a Mammalian Context to Encompass Seminal Fluid [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Arachidonic Acid Pathways and Male Fertility: A Systematic Review | MDPI [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. rep.bioscientifica.com [rep.bioscientifica.com]

Receptor Binding Affinity and Pharmacological Profiling of 15,19-Hydroxy Prostaglandin E1

Executive Summary

15,19-hydroxy Prostaglandin E1 (also designated as 19(R)-hydroxy PGE1 or 15(R),19(R)-hydroxy PGE1; PubChem CID 35021765) is a specialized prostanoid lipid mediator predominantly identified in primate seminal fluid[1]. While canonical prostaglandins like PGE1 and PGE2 are ubiquitous inflammatory mediators, the 19-hydroxylated derivatives possess a unique pharmacological profile tailored for reproductive biology. This whitepaper provides an in-depth technical analysis of the receptor binding affinity, signal transduction mechanisms, and validated experimental protocols for profiling 15,19-hydroxy PGE1.

Structural Biochemistry and Biosynthesis

The structural divergence of 15,19-hydroxy PGE1 from canonical PGE1 lies in the stereospecific addition of a hydroxyl group at the C-19 position. This modification significantly alters the molecule's lipophilicity, receptor docking orientation, and metabolic half-life.

The biosynthesis of 15,19-hydroxy PGE1 is not mediated by standard prostaglandin E synthases alone. Instead, it is synthesized via the cytochrome P450 enzyme CYP4F8, an atypical ω-hydroxylase[2]. CYP4F8 efficiently utilizes prostaglandin endoperoxides (PGH1 and PGH2) as substrates, hydroxylating them at the 19th carbon before the final isomerization into the PGE ring structure[3].

Fig 1: Biosynthetic pathway of 15,19-hydroxy PGE1 via CYP4F8-mediated oxygenation.

EP Receptor Binding Profile and Signal Transduction

15,19-hydroxy PGE1 exerts its biological effects by binding to the Prostaglandin E (EP) receptor family, a class of G-protein coupled receptors (GPCRs) comprising four distinct subtypes: EP1, EP2, EP3, and EP4[3].

Because the 19-hydroxyl group alters the spatial geometry of the aliphatic tail, 15,19-hydroxy PGE1 exhibits a distinct affinity profile compared to standard PGE1. In vitro pharmacological profiling demonstrates that 15,19-hydroxy PGE1 acts as a potent agonist at EP1 and EP3 receptors, which couple to Gq and Gi proteins respectively, mediating robust contractile effects on specific smooth muscle preparations[4].

Simultaneously, 15,19-hydroxy PGE1 and its closely related analog 19-hydroxy PGE2 exhibit agonism at the Gs-coupled EP2 and EP4 receptors[5],[6]. Activation of these receptors elevates intracellular cyclic AMP (cAMP), leading to smooth muscle relaxation in specific tissues and profound immunosuppression[3].

Quantitative Pharmacological Profile

The following table summarizes the receptor binding characteristics and downstream physiological outcomes based on current pharmacological consensus.

Table 1: Pharmacological Profile of 15,19-hydroxy PGE1 at EP Receptors

| Receptor Subtype | G-Protein Coupling | Primary Second Messenger | 15,19-OH PGE1 Activity | Estimated Potency (EC50/Ki) | Primary Physiological Outcome |

| EP1 | Gq | ↑ IP3 / DAG / Ca2+ | Agonist | High Affinity | Smooth muscle contraction |

| EP2 | Gs | ↑ cAMP | Agonist | ~200 nM* | Smooth muscle relaxation[5] |

| EP3 | Gi | ↓ cAMP | Agonist | High Affinity | Smooth muscle contraction |

| EP4 | Gs | ↑ cAMP | Agonist | Moderate Affinity | Immunosuppression / Tolerance[6] |

*Note: Exact Ki values are subject to inter-assay variability; values are extrapolated from the structurally analogous 19-OH PGE2 and established EP agonism profiles.

Fig 2: EP receptor subtype activation and downstream intracellular signaling cascades.

Physiological Implications: Immunotolerance

The evolutionary causality behind the high concentrations of 15,19-hydroxy PGE1 in primate semen is deeply tied to reproductive success. The female reproductive tract is an immunologically hostile environment to foreign antigens (sperm). By activating EP2 and EP4 receptors on cervical and uterine antigen-presenting cells, 15,19-hydroxy PGE1 drives a massive localized increase in cAMP[3]. This biochemical shift inhibits the production of pro-inflammatory cytokines (e.g., IL-12) and promotes tolerogenic dendritic cells, effectively blinding the maternal immune system to seminal antigens and facilitating successful fertilization[3].

Experimental Methodologies: Self-Validating Receptor Assays

Investigating highly lipophilic prostanoids requires rigorous assay design. Because radiolabeled 15,19-hydroxy PGE1 is not commercially accessible, researchers must utilize competitive displacement of a pan-EP agonist (e.g., [3H]-PGE2).

Causality in Assay Design: Prostanoids readily adsorb to standard polystyrene plastics, artificially lowering the effective ligand concentration and skewing Ki calculations. Therefore, the use of low-binding polypropylene plates and the inclusion of fatty-acid-free Bovine Serum Albumin (BSA) in the assay buffer are absolute requirements to maintain ligand solubility and assay integrity.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Profiling)

This protocol describes a self-validating system to determine the Ki of 15,19-hydroxy PGE1 at EP1-4 receptors.

Step-by-Step Methodology:

-

Membrane Preparation: Culture CHO-K1 cells stably expressing the target human EP receptor (EP1, EP2, EP3, or EP4). Homogenize cells in ice-cold Buffer A (50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EDTA). Centrifuge at 40,000 x g for 30 mins and resuspend the membrane pellet.

-

Assay Buffer Formulation: Prepare binding buffer (50 mM MES pH 6.0, 10 mM MgCl2, 1 mM EDTA, 0.1% fatty-acid-free BSA). Note: pH 6.0 is chosen because EP receptors exhibit optimal ligand binding kinetics in slightly acidic conditions.

-

Ligand Preparation: Prepare a 10-point serial dilution of unlabeled 15,19-hydroxy PGE1 (from 10 µM down to 0.3 nM) in low-binding polypropylene plates.

-

Incubation: In a 96-well deep-well plate, combine 50 µL of [3H]-PGE2 (final concentration ~1 nM, Kd dependent), 50 µL of the 15,19-hydroxy PGE1 dilution series, and 100 µL of membrane suspension (10-20 µg protein/well).

-

Self-Validation Controls: Include wells with assay buffer only (Total Binding) and wells with 10 µM unlabeled PGE2 to define Non-Specific Binding (NSB). Calculate the Z'-factor; proceed only if Z' > 0.5.

-

Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/C glass microfiber filter plates pre-soaked in 0.3% polyethylenimine (PEI).

-

Washing & Detection: Wash filters 3 times with 200 µL ice-cold wash buffer. Dry the plates, add 50 µL of liquid scintillation cocktail, and read on a Microbeta counter.

-

Data Analysis: Calculate the IC50 using non-linear regression (four-parameter logistic curve). Convert IC50 to the absolute inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

Fig 3: Self-validating high-throughput radioligand binding assay workflow.

Protocol 2: Functional cAMP Accumulation Assay (HTRF)

To differentiate whether 15,19-hydroxy PGE1 acts as an agonist or antagonist at Gs/Gi coupled receptors (EP2/EP4 vs EP3), a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is utilized. HTRF is chosen over traditional ELISA due to its superior dynamic range and resistance to compound auto-fluorescence.

Step-by-Step Methodology:

-

Cell Plating: Seed EP-expressing CHO cells into a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX). IBMX is critical to inhibit phosphodiesterases and prevent rapid cAMP degradation.

-

Ligand Stimulation: Add varying concentrations of 15,19-hydroxy PGE1. For Gi-coupled EP3 assays, co-stimulate the cells with 1 µM Forskolin to artificially elevate baseline cAMP, allowing the Gi-mediated inhibition to be measurable.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Detection: Add HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate). Incubate for 1 hour.

-

Readout: Measure Time-Resolved Fluorescence at 665 nm and 620 nm. Calculate the FRET ratio (665/620) and interpolate cAMP concentrations using a standard curve.

Conclusion

This compound is a structurally unique lipid mediator with a highly specialized physiological role. Through its complex multi-receptor binding profile—acting as a contractile agonist at EP1/EP3 and an immunosuppressive agonist at EP2/EP4—it orchestrates the delicate balance required for reproductive immunology. Accurate pharmacological profiling of this compound requires meticulously designed, self-validating assays that account for the inherent biochemical challenges of lipophilic prostanoids.

References

- PubChem. "this compound | C20H34O6 | CID 35021765 - PubChem - NIH". National Institutes of Health (NIH).

- ResearchGate. "Human Cytochrome P450 Family 4 Enzymes: Function, Genetic Variation and Regulation". ResearchGate.

- MedChemExpress. "19(R)-Hydroxy prostaglandin E1 (19(R)-Hydroxy PGE1) | EP1/EP3 Receptor Agonist". MedChemExpress.

- Journal of Clinical Investigation (JCI). "Unorthodox routes to prostanoid formation: new twists in cyclooxygenase-initiated pathways". JCI.

- LIPID MAPS. "Structure Database (LMSD) - 19(R)-hydroxy-Prostaglandin E2". LIPID MAPS.

- IDRBLab. "Prostaglandin E2 receptor EP4 (PTGER4) Target - 19-OH PGE1". IDRBLab.

Sources

- 1. 15(R),19(R)-hydroxy Prostaglandin E1 | C20H34O6 | CID 35021765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LIPID MAPS [lipidmaps.org]

- 6. drugmap.idrblab.net [drugmap.idrblab.net]

Metabolic conversion of PGE1 to 15,19-hydroxy Prostaglandin E1

Metabolic Conversion of PGE1 to 19(R)-Hydroxy Prostaglandin E1: A Technical Guide

Executive Summary

The metabolic conversion of Prostaglandin E1 (PGE1) to 19(R)-hydroxy Prostaglandin E1 (often chemically described as 15,19-dihydroxy PGE1) represents a specialized oxidative pathway distinct from the canonical

Understanding this pathway is critical for researchers investigating primate reproductive physiology, as 19-hydroxy prostaglandins are the dominant prostaglandins in primate semen, serving potential roles in immunosuppression and sperm motility. This guide provides a rigorous technical framework for reproducing this metabolic conversion in vitro, analyzing the kinetics, and validating the product using mass spectrometry.

Biochemical Mechanism

The core transformation involves the

-

Substrate: Prostaglandin E1 (11

,15(S)-dihydroxy-9-oxoprost-13-enoic acid).[1] -

Enzyme: CYP4F8 (Cytochrome P450 4F8).[2][3][4] This enzyme exhibits high stereoselectivity, introducing the hydroxyl group at the C-19 position in the (R) configuration.

-

Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form) and Molecular Oxygen (

).

Mechanism of Action:

The CYP4F8 heme center activates molecular oxygen, inserting one oxygen atom into the C-19 C-H bond of the PGE1

Pathway Visualization

Figure 1: The CYP4F8-mediated hydroxylation pathway of PGE1.

Experimental Protocol: Microsomal Incubation

To study this conversion, one must use a system enriched with CYP4F8. Standard human liver microsomes (HLM) express low levels of CYP4F8; therefore, Human Seminal Vesicle Microsomes or Recombinant CYP4F8 (expressed in yeast or E. coli) are the required biological reagents.

Reagents & Materials

-

Enzyme Source: Recombinant human CYP4F8 (10–50 pmol P450/mL).

-

Substrate: PGE1 (Stock: 10 mM in DMSO).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

). -

Stop Solution: Ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard (e.g., PGE2-d4).

Step-by-Step Methodology

-

Pre-Incubation:

-

Thaw recombinant CYP4F8 on ice.

-

Prepare a reaction mixture in KPi buffer (pH 7.4) containing 20 pmol CYP4F8.

-

Add PGE1 substrate (Final concentration: 10–100

M). Keep DMSO < 0.5% v/v. -

Pre-incubate at 37°C for 5 minutes to equilibrate temperature.

-

-

Initiation:

-

Initiate the reaction by adding the NADPH regenerating system.

-

Control: Prepare a parallel sample without NADPH to rule out non-enzymatic degradation.

-

-

Incubation:

-

Incubate at 37°C with gentle shaking (300 rpm).

-

Timepoints: Harvest aliquots at 0, 5, 10, 20, and 30 minutes to determine initial velocity (

).

-

-

Termination & Extraction:

-

Quench reaction by adding 2 volumes of ice-cold Stop Solution.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 3,000

g for 10 minutes at 4°C to pellet protein. -

Transfer supernatant to HPLC vials for LC-MS/MS analysis.

-

Assay Workflow Diagram

Figure 2: Step-by-step workflow for the CYP4F8 microsomal stability assay.

Analytical Methodology (LC-MS/MS)

Quantification of 19-hydroxy PGE1 requires high specificity due to the presence of multiple hydroxyl groups and potential isomers.

Instrument Parameters:

-

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.

-

Ionization: Electrospray Ionization (ESI), Negative Mode.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

m, 2.1 x 50 mm). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 10% B to 90% B over 5 minutes.

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| PGE1 | 353.2 | 317.2 | 20 | Loss of |

| 19-OH PGE1 | 369.2 | 333.2 | 22 | Loss of |

| IS (PGE2-d4) | 355.2 | 319.2 | 20 | Internal Standard |

Note: The 19-hydroxylation adds +16 Da to the parent mass (353.2

Data Interpretation & Kinetics

To validate the enzymatic conversion, you must determine the kinetic parameters. The reaction follows Michaelis-Menten kinetics.

Kinetic Parameters (Reference Values):

| Parameter | Value | Source |

| ~7 - 40 | Monkey Seminal Vesicles / Recombinant CYP4F8 [1, 2] | |

| ~0.30 nmol/min/mg | Monkey Seminal Vesicles [1] | |

| Regioselectivity | >90% 19(R)-OH | CYP4F8 Specificity [2] |

Calculation:

Plot the initial velocity (

Interpretation:

-

A

in the micromolar range indicates high affinity, consistent with the physiological concentration of prostaglandins in seminal fluid. -

Inhibition by carbon monoxide or SKF-525A confirms the Cytochrome P450 nature of the enzyme.

References

-

Bylund, J., et al. (2000).[3][4] "Identification of CYP4F8 in human seminal vesicles as a prominent 19-hydroxylase of prostaglandin endoperoxides."[3][4] Journal of Biological Chemistry.

-

Oliw, E.H., et al. (1988). "Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles." Journal of Biological Chemistry.

-

Cayman Chemical. "19(R)-hydroxy Prostaglandin E1 Product Information."

-

GeneCards. "CYP4F8 Gene - Cytochrome P450 Family 4 Subfamily F Member 8."[5]

Sources

- 1. US6069269A - Process for the preparation of prostaglandin E1 - Google Patents [patents.google.com]

- 2. Identification of CYP4F8 in human seminal vesicles as a prominent 19-hydroxylase of prostaglandin endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WikiGenes - CYP4F8 - cytochrome P450, family 4, subfamily F,... [wikigenes.org]

- 4. Reactome | CYP4F8 19-hydroxylates PGH2 [reactome.org]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Deep Dive: Stereochemical Divergence in 19-Hydroxy PGE1 Isomers

Executive Summary

This technical guide provides a rigorous analysis of the stereochemical, biological, and synthetic distinctions between 19(R)-hydroxy Prostaglandin E1 (19(R)-OH PGE1) and its isomer 19(S)-hydroxy Prostaglandin E1 (19(S)-OH PGE1). While Prostaglandin E1 (PGE1) is a well-characterized vasodilator, the 19-hydroxylated metabolites are unique to the seminal plasma of primates (including humans), where they exist at concentrations orders of magnitude higher than in any other tissue.

The central thesis of this guide is that the 19(R)-isomer is the biologically active, evolutionary selected congener , functioning as a critical modulator of sperm motility and immune suppression in the female reproductive tract. The 19(S)-isomer , conversely, serves primarily as a stereochemical control in pharmacological assays, exhibiting negligible affinity for the EP receptor subtypes that drive the R-isomer's potency.

Part 1: Chemical Architecture & Stereochemistry

Structural Divergence

The fundamental difference lies at the C19 position of the

-

19(R)-hydroxy PGE1: The hydroxyl group projects away from the plane in a specific orientation that permits hydrogen bonding within the EP receptor binding pocket.

-

19(S)-hydroxy PGE1: The hydroxyl group is inverted, creating steric clash or failing to engage key residues (likely Arg or Asp residues) within the transmembrane domain of the G-protein coupled receptor (GPCR).

Visualization of Stereochemistry

The following diagram illustrates the chemical structure and the specific stereocenter inversion.

Caption: Structural divergence occurs at the omega-chain terminus. The 19(R) configuration is enzymatically enforced by CYP4F8 during biosynthesis.

Part 2: Biological & Pharmacological Profiles

Receptor Selectivity and Signal Transduction

The biological activity of 19-OH PGE1 is mediated through the Prostaglandin E (EP) receptors. Unlike PGE2, which binds EP1-EP4 with high affinity, 19(R)-OH PGE1 displays a distinct profile.

| Parameter | 19(R)-hydroxy PGE1 | 19(S)-hydroxy PGE1 |

| Primary Source | Primate Seminal Plasma (~10-100 µg/mL) | Synthetic / Trace Metabolite |

| Receptor Selectivity | EP1 (Contractile), EP3 (Contractile) | Negligible / Non-selective |

| Potency (Guinea Pig Ileum) | EC50 ≈ 320 nM | > 10,000 nM (Inactive) |

| Potency (Chick Ileum) | EC50 ≈ 80 nM | Inactive |

| Physiological Role | Smooth muscle contraction, Immune suppression (NK cells) | None established |

Mechanism of Action

The 19(R)-isomer acts as a "physiological key." In the female reproductive tract, it serves two competing functions:

-

Immune Tolerance: It suppresses the activity of Natural Killer (NK) cells and macrophages, preventing the rejection of allogenic sperm.

-

Sperm Transport: Through EP1 and EP3 receptors, it stimulates smooth muscle contraction in the uterus/vagina to aid sperm propulsion.

Note: This contrasts with 19(R)-hydroxy PGE2 , which is a selective EP2 agonist and causes relaxation.[1] The balance between 19-OH PGE1 (contractile) and 19-OH PGE2 (relaxant) finely tunes the peristalsis of the reproductive tract.

Caption: 19(R)-OH PGE1 drives contraction via Ca2+ mobilization (EP1) and cAMP suppression (EP3). The S-isomer fails to engage.

Part 3: Synthetic & Analytical Methodologies[4]

Total Synthesis Strategy

Synthesizing these isomers requires precise stereocontrol at C15 and C19. The "Corey Lactone" route is the industry standard, modified to include a chiral omega-chain.

-

Core Synthesis: Utilization of the Corey Lactone aldehyde.

-

Omega-Chain Construction:

-

Step A: Synthesis of the side chain phosphonate. For the 19(R) isomer, a chiral pool precursor (e.g., (R)-propylene oxide or lactate derivatives) or asymmetric reduction (Noyori hydrogenation) of a 19-oxo precursor is used.

-

Step B: Horner-Wadsworth-Emmons (HWE) coupling of the phosphonate to the Corey aldehyde.

-

-

Stereochemical Divergence: To generate the 19(S) isomer, the starting material for the side chain is simply substituted with its enantiomer (e.g., (S)-propylene oxide).

Analytical Separation (Protocol)

Separating the 19(R) and 19(S) isomers (diastereomers) is critical for purity assessment.

Protocol: Chiral HPLC Separation

-

Objective: Resolve 19(R)-OH PGE1 from 19(S)-OH PGE1 and other PG impurities.

-

Stationary Phase: Chiralpak AD-H or AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase:

-

Normal Phase: Hexane : Isopropanol : Ethanol : Trifluoroacetic acid (80 : 15 : 5 : 0.1).

-

Reversed Phase (Preferred for biologicals): Acetonitrile : Water (pH 4.0 with phosphate buffer) gradient.

-

-

Detection: UV at 200-210 nm (low sensitivity) or MS/MS (high sensitivity).

LC-MS/MS Parameters (MRM):

-

Ionization: ESI Negative Mode.

-

Precursor Ion: m/z 369.2 [M-H]⁻

-

Product Ions:

-

m/z 351 (Loss of H₂O)

-

m/z 333 (Loss of 2H₂O)

-

m/z 271 (Characteristic fragment)

-

Caption: Analytical workflow for resolving C19 stereoisomers. Retention times (RT) are illustrative and depend on exact mobile phase.

Part 4: Experimental Protocol (Extraction & Quantification)

Context: This protocol is designed for researchers quantifying 19-OH PGE1 in primate seminal fluid.

-

Sample Preparation:

-

Liquefy semen sample (30 min at RT).

-

Mix 100 µL sample with 400 µL ice-cold ethanol (precipitates proteins).

-

Add Internal Standard: deuterated PGE1 (d4-PGE1).

-

Centrifuge at 10,000 x g for 10 min at 4°C.

-

-

Solid Phase Extraction (SPE):

-

Condition C18 SPE cartridge with methanol followed by water (pH 3.0).

-

Load supernatant.

-

Wash with 10% methanol/water.

-

Elute with ethyl acetate. Evaporate to dryness under nitrogen.

-

-

Reconstitution & Analysis:

-

Reconstitute in 100 µL Mobile Phase (Acetonitrile/Water 30:70).

-

Inject 10 µL into LC-MS/MS system using the parameters defined in Section 3.2.

-

References

-

Kelly, R. W., Taylor, P. L., Hearn, J. P., Short, R. V., Martin, D. E., & Marston, J. H. (1976). 19-Hydroxyprostaglandin E1 as a major component of the semen of primates. Nature. Link

-

Woodward, D. F., Protzman, C. E., Krauss, A. H., & Williams, L. S. (1993). Identification of 19(R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist. Prostaglandins.[2][1][3][4][5][6][7][8][9][10][11][12] Link

-

TargetMol. (n.d.). 13,14-dihydro-19(R)-hydroxy Prostaglandin E1 Product Information. TargetMol. Link[13]

-

Cayman Chemical. (n.d.). 19(R)-hydroxy Prostaglandin E1 Product Information. Cayman Chemical. Link

-

Oliw, E. H., et al. (2001). Oxidation of prostaglandin H(2) and prostaglandin H(2) analogues by human cytochromes P450. Biochemical Pharmacology. Link

Sources

- 1. LIPID MAPS [lipidmaps.org]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. On the biosynthesis of 19,20-dehydroprostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the biosynthesis of 19,20-dehydroprostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

A Deep Dive into 15,19-hydroxy Prostaglandin E1: A Technical Guide to its Potential Smooth Muscle Effects for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy of Prostaglandin E1 and the Quest for Specificity

Prostaglandin E1 (PGE1), a naturally occurring eicosanoid, is a cornerstone in the study of smooth muscle physiology and pharmacology.[1] Its diverse biological activities, ranging from potent vasodilation to modulation of uterine and gastrointestinal motility, have led to its clinical use in various forms, such as the synthetic drug alprostadil.[2] However, the therapeutic potential of PGE1 is often hampered by its broad spectrum of activity and rapid metabolic inactivation. PGE1 exerts its effects by engaging with a family of four G-protein coupled E-prostanoid (EP) receptors, each linked to distinct intracellular signaling cascades that can elicit opposing physiological responses.[1] This lack of receptor specificity can lead to undesirable side effects and limit its clinical utility.

The development of PGE1 analogs with improved receptor selectivity and metabolic stability is, therefore, a significant goal in drug discovery. This technical guide focuses on a specific, yet under-investigated analog: 15,19-hydroxy Prostaglandin E1 . While direct experimental data on its smooth muscle effects are scarce, this document will synthesize existing knowledge on PGE1 structure-activity relationships, receptor pharmacology, and metabolism to construct a scientifically-grounded hypothesis of its potential pharmacological profile. We will delve into its structure, propose its likely mechanism of action on smooth muscle, and provide detailed experimental protocols for its comprehensive characterization. This guide is intended to serve as a foundational resource for researchers and drug development professionals poised to explore the therapeutic promise of this intriguing molecule.

The E-Prostanoid Receptor Family: A Quartet of Control in Smooth Muscle

To understand the potential effects of any PGE1 analog, a firm grasp of the EP receptor family is essential. The response of a given smooth muscle tissue to a prostaglandin is dictated by the specific complement of EP receptor subtypes it expresses.

| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | Effect on Smooth Muscle Tone |

| EP1 | Gq/11 | Phospholipase C (PLC) → IP3 & DAG → ↑ [Ca2+]i | Contraction |

| EP2 | Gs | Adenylyl Cyclase (AC) → ↑ cAMP → PKA activation | Relaxation |

| EP3 | Gi/o, Gq, G12/13 | Inhibition of AC (↓ cAMP), PLC activation, Rho activation | Contraction (predominantly) |

| EP4 | Gs | Adenylyl Cyclase (AC) → ↑ cAMP → PKA activation | Relaxation |

Table 1: Characteristics of the E-Prostanoid Receptor Subtypes in Smooth Muscle.

PGE1 itself is a non-selective agonist at all four EP receptors, which explains its complex and often tissue-dependent effects. For instance, in vascular smooth muscle, activation of EP2 and EP4 receptors leads to vasodilation, while in uterine smooth muscle, activation of EP1 and EP3 receptors can cause contraction.

This compound: Structure and Synthetic Considerations

The chemical structure of this compound is characterized by the canonical prostanoic acid skeleton with the addition of a hydroxyl group at the C-19 position of the omega side chain.

Chemical Structure:

-

IUPAC Name: 7-[(1R,2R,3R)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid[1]

-

Molecular Formula: C20H34O6[1]

While the specific synthesis of 15,19-hydroxy PGE1 is not extensively detailed in publicly available literature, the synthesis of related compounds, such as 19-hydroxyprostaglandins, has been described.[3] These syntheses often involve multi-step processes starting from commercially available precursors, with key steps including the stereospecific introduction of hydroxyl groups and the construction of the cyclopentanone ring and its side chains.

Hypothesized Pharmacological Profile and Smooth Muscle Effects: A Focus on EP2 Selectivity and Enhanced Stability

Based on the structure of 15,19-hydroxy PGE1 and structure-activity relationship data from related analogs, we can formulate a strong hypothesis regarding its likely effects on smooth muscle.

Receptor Specificity: The Directing Influence of the 19-Hydroxyl Group

A pivotal study on 19(R)-hydroxy PGE2 revealed that the addition of a hydroxyl group at the C-19 position confers significant selectivity for the EP2 receptor .[3] This naturally occurring modification, found in high concentrations in primate semen, drastically reduces the affinity for other EP receptor subtypes.[3] Extrapolating from this, it is highly probable that This compound will also function as a selective EP2 receptor agonist. This predicted selectivity is the cornerstone of its potential therapeutic value, as it suggests a more targeted and less side-effect-prone pharmacological profile compared to the parent PGE1 molecule.

Predicted Smooth Muscle Effects: A Profile of Potent Relaxation

The EP2 receptor is canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase, a subsequent rise in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[1] In smooth muscle cells, PKA activation promotes relaxation through multiple mechanisms, including:

-

Phosphorylation and inhibition of myosin light chain kinase (MLCK).

-

Activation of myosin light chain phosphatase (MLCP).

-

Sequestration of intracellular calcium into the sarcoplasmic reticulum.

-

Opening of potassium channels, leading to hyperpolarization.

Therefore, as a selective EP2 agonist, This compound is hypothesized to be a potent smooth muscle relaxant. This effect is expected to be most pronounced in tissues with high EP2 receptor expression, such as:

-

Vascular Smooth Muscle: Leading to vasodilation and a hypotensive effect.

-

Airway Smooth Muscle: Leading to bronchodilation.

-

Gastrointestinal Smooth Muscle (longitudinal layer): Contributing to relaxation and reduced motility.

The diagram below illustrates the proposed primary signaling pathway for this compound in a smooth muscle cell.

Caption: Proposed EP2 receptor signaling pathway for 15,19-hydroxy PGE1 in smooth muscle.

Metabolic Stability: Resisting Degradation

The primary route of prostaglandin inactivation is enzymatic oxidation of the 15-hydroxyl group to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .[4] This single metabolic step renders the molecule biologically inactive.[4] Modifications to the omega side chain of prostaglandins have been shown to influence their biological activity and metabolic fate.[5] It is conceivable that the presence of the C-19 hydroxyl group in 15,19-hydroxy PGE1 could introduce steric hindrance, potentially reducing its affinity for the active site of 15-PGDH. This could lead to a slower rate of metabolic inactivation and a prolonged biological half-life compared to PGE1. An increased metabolic stability would be a highly desirable property for a therapeutic agent, potentially allowing for lower and less frequent dosing.

Proposed Experimental Workflows for Pharmacological Characterization

To validate the hypothesized pharmacological profile of this compound, a systematic and rigorous experimental approach is required. The following protocols are designed for researchers to comprehensively characterize its activity.

Workflow for In Vitro and In Vivo Characterization

The overall workflow to determine the smooth muscle effects and receptor specificity of 15,19-hydroxy PGE1 is depicted below.

Caption: A comprehensive workflow for characterizing 15,19-hydroxy PGE1.

Experimental Protocol 1: Isolated Smooth Muscle Tension Studies

Objective: To determine the functional effect (contraction or relaxation), potency (EC50), and efficacy (Emax) of 15,19-hydroxy PGE1 on various smooth muscle tissues.

Materials:

-

Isolated tissue preparations (e.g., rat thoracic aorta, guinea pig trachea, rabbit corpus cavernosum).

-

Organ bath system with isometric force transducers.

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.

-

This compound stock solution.

-

Standard contractile and relaxant agents (e.g., phenylephrine, acetylcholine, PGE1).

Procedure:

-

Tissue Preparation: Dissect smooth muscle tissues into rings or strips (2-4 mm) and mount them in organ baths containing PSS at 37°C.

-

Equilibration: Allow tissues to equilibrate under optimal resting tension for 60-90 minutes, with PSS changes every 15-20 minutes.

-

Viability Check: Contract the tissues with a high-potassium PSS or a relevant agonist (e.g., phenylephrine for aortic rings) to ensure viability. For relaxation studies, pre-contract the tissues to approximately 80% of their maximal response.

-

Concentration-Response Curve Generation:

-

Once a stable pre-contraction plateau is achieved, add 15,19-hydroxy PGE1 to the organ bath in a cumulative, dose-dependent manner (e.g., from 1 nM to 10 µM).

-

Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration.

-

-

Data Analysis: Record the change in tension at each concentration. Plot the percentage of relaxation or contraction against the log concentration of 15,19-hydroxy PGE1 to determine the EC50 and Emax values. Compare these values to those obtained for PGE1.

Experimental Protocol 2: Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 15,19-hydroxy PGE1 for each of the four human EP receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).

-

Radiolabeled prostaglandin (e.g., [3H]PGE2).

-

This compound.

-

Binding buffer.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]PGE2, and varying concentrations of unlabeled 15,19-hydroxy PGE1 (as the competitor).

-

Incubation: Incubate the mixture at an appropriate temperature for a set time to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]PGE2 against the log concentration of 15,19-hydroxy PGE1. Use non-linear regression analysis to determine the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Potential Therapeutic Applications

If the hypothesized pharmacological profile of this compound as a potent, selective, and metabolically stable EP2 agonist holds true, it could have significant therapeutic potential in several areas:

-

Systemic Hypertension: Its predicted potent vasodilatory effects could be harnessed to lower blood pressure.

-

Pulmonary Arterial Hypertension (PAH): Selective relaxation of the pulmonary vasculature would be a key therapeutic benefit.

-

Erectile Dysfunction: The relaxation of the corpus cavernosum smooth muscle is the primary mechanism of action for PGE1 in this indication. A more stable and selective analog could offer improved efficacy.

-

Obstructive Airway Diseases (Asthma, COPD): Its bronchodilatory properties could be beneficial in relaxing constricted airway smooth muscle.

-

Peripheral Artery Disease: By improving blood flow to ischemic tissues.

Conclusion: A Promising Candidate for Further Investigation

While direct experimental evidence remains to be generated, a thorough analysis of the structure of this compound and the known structure-activity relationships of related prostaglandin analogs allows for the construction of a robust scientific hypothesis. The addition of the 19-hydroxyl group strongly suggests a shift towards EP2 receptor selectivity, which would translate into a profile of potent smooth muscle relaxation with potentially fewer side effects than non-selective prostaglandins like PGE1. Furthermore, this modification may confer increased metabolic stability, enhancing its therapeutic potential.

The experimental workflows detailed in this guide provide a clear and comprehensive roadmap for the pharmacological characterization of this compound. For researchers and drug development professionals, this compound represents a compelling, yet underexplored, candidate that warrants rigorous investigation. Its unique predicted profile makes it a promising lead for the development of novel therapeutics for a range of disorders underpinned by smooth muscle dysfunction.

References

- Broughton, B. J., et al. "Structure-biological activity relationship in prostaglandin analogs.

- Maruyama, T., et al. "Design and synthesis of a selective EP4-receptor agonist. Part 1: discovery of 3,7-dithiaPGE1 derivatives and identification of their omega chains." Bioorganic & medicinal chemistry 10.4 (2002): 973-986.

- Poudel, B., et al. "In-vitro Wound Healing Effect of 15-Hydroxyprostaglandin Dehydrogenase Inhibitor from Plant." Pharmacognosy magazine 13.Suppl 1 (2017): S123.

- Acton, J. J., et al. "Uterine stimulant action of some omega-chain modified (+)-11-deoxyprostaglandins." Prostaglandins 18.6 (1979): 909-916.

- Woodward, D.F., et al. "Identification of 19(R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist." Prostaglandins 46.4 (1993): 371-383.

- Wikipedia contributors. "Prostaglandin E1." Wikipedia, The Free Encyclopedia. Wikipedia, The Free Encyclopedia, 16 Jan. 2024. Web. 2 Mar. 2026.

- Adam, O., and W. Wolfram. "Modification of prostaglandin metabolism in vivo by long-chain omega-3 polyunsaturates." Klinische Wochenschrift 62.14 (1984): 659-663.

- Andersen, N. H., and S. Imamoto. "Chapter 9: Prostaglandin Structure-Activity Relationships." Prostaglandin and lipid metabolism in radiation injury. Springer, Boston, MA, 1987. 93-104.

- BenchChem. "Application of Prostaglandin E1 in Smooth Muscle Contraction Studies." BenchChem, 2025.

- Poudel, B., et al. "In-vitroWound Healing Effect of 15-Hydroxyprostaglandin Dehydrogenase Inhibitor from Plant." Pharmacognosy Magazine 13.Suppl 1 (2017): S123–S128.

- South, S. A., et al. "Effect of Prostaglandin E1 on DNA Synthesis in Vascular Smooth Muscle Cells." Journal of cellular physiology 132.3 (1987): 495-500.

- Dajani, E. Z., et al. "Synthesis and biological evaluation of omega-homologues of prostaglandin E1." Journal of medicinal chemistry 19.8 (1976): 1007-1010.

- Kalinski, P. "Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors." International journal of molecular sciences 22.19 (2021): 10594.

- Zhang, Y., et al. "Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins." International Immunopharmacology 101 (2021): 108176.

- Abramovitz, M., et al. "The effects of modifications at the C-11 position on potency.

- O'Flaherty, J. T., et al. "15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids." The Journal of biological chemistry 290.9 (2015): 5366-5379.

- Al-Zoubi, L., et al. "Impact of Omega-3 on Endocannabinoid System Expression and Function, Enhancing Cognition and Behavior in Male Mice." International Journal of Molecular Sciences 25.24 (2024): 17469.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Prostaglandin E receptor subtypes in smooth muscle: agonist activities of stable prostacyclin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of omega-homologues of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicology and safety data for 15,19-hydroxy Prostaglandin E1

Title: Technical Guide: Toxicology and Safety Pharmacology of 19(R)-Hydroxy Prostaglandin E1 (15,19-OH PGE1)[1]

Executive Summary This technical guide provides a comprehensive toxicological and safety assessment of 19(R)-Hydroxy Prostaglandin E1 (synonyms: 15,19-hydroxy PGE1; 19-OH PGE1).[1] While Prostaglandin E1 (Alprostadil) is a widely characterized vasodilator, its 19-hydroxylated metabolite represents a distinct pharmacological entity with specific relevance to primate physiology and reproductive toxicology.[1] This guide synthesizes physiochemical properties, receptor-specific toxicity, and handling protocols for researchers in drug development and reproductive biology.[1]

Part 1: Chemical Identity & Structural Pharmacology

1.1 Nomenclature Clarification The term "15,19-hydroxy Prostaglandin E1" refers to 19(R)-hydroxy Prostaglandin E1 .[1][2][3] The "15-hydroxy" designation is inherent to the parent Prostaglandin E1 structure.[1][2] The defining metabolic modification is the hydroxylation at the C19 position (omega-1 oxidation).[1]

-

IUPAC Name: 7-[(1R,2R,3R)-2-[(1E,3R,7R)-3,7-dihydroxyoct-1-en-1-yl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid[1]

-

Molecular Formula: C₂₀H₃₄O₆

-

Molecular Weight: 370.48 g/mol [4]

1.2 Structural Pharmacology & Receptor Selectivity Unlike PGE1, which broadly activates EP1, EP2, EP3, and EP4 receptors, 19-OH PGE1 exhibits a shifted potency profile.[1] It is the primary prostaglandin found in primate semen (unlike non-primates) and plays a critical role in immune modulation and smooth muscle physiology.[1]

-

EP1 Receptor (Contractile): Moderate agonist (EC₅₀ ≈ 320 nM in guinea pig ileum).[1]

-

EP3 Receptor (Contractile): High potency agonist (EC₅₀ ≈ 80 nM in chick ileum).[1][3]

-

EP2 Receptor (Relaxant): 19(R)-hydroxylation is structurally associated with EP2 selectivity in specific primate tissues, facilitating vasodilation and sperm motility.[1]

1.3 Metabolic Pathway Visualization The following diagram illustrates the enzymatic generation of 19-OH PGE1 from PGE1 via cytochrome P450-mediated omega-oxidation.

Figure 1: Metabolic pathway of PGE1 showing the specific formation of the 19-hydroxy metabolite via omega-oxidation.[1]

Part 2: Toxicological Profile

2.1 Acute Toxicity & Hazard Classification 19-OH PGE1 is a potent bioactive lipid.[1] Toxicological data is derived from direct assays and comparative safety pharmacology with PGE1.[1]

| Hazard Class | GHS Category | Hazard Statement | Mechanism of Toxicity |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[1][5] | Systemic smooth muscle contraction leading to GI collapse and hypotension.[1] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[5][6] | Uterine contraction (EP1/EP3 agonism) and modulation of seminal immune tolerance.[1] |

| Skin/Eye Irritation | N/A | May cause irritation.[1][7] | Local inflammatory response via prostanoid receptors.[1] |

2.2 Target Organ Toxicity

-

Gastrointestinal Tract: High density of EP3 receptors in the gut leads to severe diarrhea, nausea, and abdominal cramping upon systemic exposure.[1]

-

Cardiovascular System: Vasodilation (EP2/EP4) causes rapid hypotension (drop in blood pressure), followed by reflex tachycardia.[1]

-

Respiratory System: Unlike PGE1 which is cleared by the lungs, 19-OH PGE1 can induce bronchoconstriction or irritation depending on the local EP receptor balance (EP1 constriction vs EP2 relaxation).[1]

2.3 Comparative Safety Margins

-

19-OH PGE1: Specific LD₅₀ is rarely established due to its use as a research standard, but it is treated with higher caution (Category 3 vs Category 4) due to its metabolic stability in primates and specific potency at contractile receptors.[1]

Part 3: Experimental Protocols & Handling

3.1 Handling and Solubilization 19-OH PGE1 is hygroscopic and unstable in aqueous solution.[1]

-

Storage: -20°C in a desiccator.

-

Solvent: Dissolve in anhydrous Ethanol or DMSO (up to 50 mg/ml).[1]

-

Aqueous Prep: Dilute organic stock into PBS (pH 7.2) immediately prior to use.[1] Do not store aqueous solutions for >24 hours.

3.2 In Vitro Cytotoxicity & Potency Assay To verify safety margins in cell-based therapies, the following protocol assesses receptor-mediated toxicity.

Protocol: cAMP Accumulation Assay (EP Receptor Potency)

-

Cell Line: HEK293 cells stable transfected with human EP2 or EP3 receptors.[1]

-

Seeding: 10,000 cells/well in 384-well plates.

-

Treatment: Incubate with 19-OH PGE1 (0.1 nM – 10 µM) for 30 mins in the presence of IBMX (phosphodiesterase inhibitor).

-

Detection: Use TR-FRET cAMP detection kit.[1]

-

Readout:

-

Safety Threshold: Cytotoxicity is flagged if ATP levels (CellTiter-Glo) drop >20% at pharmacologically active concentrations.[1]

3.3 Analytical Detection Workflow (LC-MS/MS) Quantification in biological matrices requires rigorous extraction due to lipid interference.[1]

Figure 2: Validated workflow for the extraction and quantification of 19-OH PGE1 from biological matrices.

Part 4: Risk Assessment in Drug Development[1]

4.1 Impurity Profiling In synthetic PGE1 (Alprostadil) manufacturing, 19-OH PGE1 is not a standard impurity but a metabolite.[1] However, synthetic 19-OH PGE1 standards may contain the 15(S),19(R) isomer or the 15-keto degradation product.[1]

-

Critical Control: Purity must be >98% for receptor characterization to avoid off-target effects from the 15-keto metabolite (which has drastically reduced potency).[1]

4.2 Reproductive Safety Warning Because 19-OH PGE1 is the major prostaglandin in primate semen, it is hypothesized to induce immune tolerance in the female reproductive tract.[1]

-

Risk: Exogenous administration during pregnancy could theoretically disrupt local immune privilege or induce premature uterine contractions via EP1/EP3 pathways.[1]

-

Precaution: Strict containment in labs handling pregnant animals.

References

-

Kelly, R. W., et al. (1976).[1][4] "19-Hydroxyprostaglandin E1 as a major component of the semen of primates."[1][2][4] Nature, 260(5551), 544-545.[1][3][4]

-

Woodward, D. F., et al. (1993).[1][2][3][4] "Identification of 19(R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist." Prostaglandins, 46(4), 371-383.[1][2][3][4]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 35021765, this compound.[1][8] Retrieved from [Link][1]

Sources

- 1. Prostaglandin E1 - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. pccarx.com [pccarx.com]

- 8. 15(R),19(R)-hydroxy Prostaglandin E1 | C20H34O6 | CID 35021765 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unveiling of a Seminal Secretion: A Technical History of 19-Hydroxy Prostaglandin E in Reproductive Biology

For decades, the complex milieu of human seminal plasma has guarded its secrets, with a vast array of bioactive molecules influencing the intricate dance of fertilization. Among these, the prostaglandins have long been recognized as key players. This in-depth technical guide navigates the historical discovery and scientific elucidation of a unique class of these compounds, the 19-hydroxy Prostaglandin E (19-OH PGE) series, from their initial identification to their contemporary understanding as significant modulators of reproductive function. This paper is intended for researchers, scientists, and drug development professionals in the field of reproductive biology, providing a detailed narrative of the scientific journey, the evolution of analytical techniques, and the current understanding of 19-OH PGE's physiological role.

The Dawn of a Discovery: Unmasking a Major Prostaglandin Constituent

The story of prostaglandins in reproductive science began in the 1930s with the observation that human seminal fluid could induce contractions in uterine tissue[1]. However, it was not until the 1970s that the true complexity of the prostaglandin profile in semen began to be appreciated. For years, research focused on the "classical" prostaglandins, such as PGE and PGF. A paradigm shift occurred in 1974 when Taylor and Kelly, through meticulous analytical work, announced the discovery of 19-hydroxylated E prostaglandins as the major prostaglandin components of human semen[2]. This was a landmark finding, revealing a previously unknown and abundant class of prostanoids in a critical reproductive fluid.

Subsequent research by the same group in 1976 further solidified this discovery, identifying 19-hydroxyprostaglandin E1 as a major component in the semen of various primate species[3]. This highlighted the evolutionary conservation and likely physiological importance of these compounds in primate reproduction.

The Scientific Rationale: Why Look Deeper?

The impetus to explore beyond the known prostaglandins in seminal fluid was driven by several factors:

-

Anomalous Chromatographic Behavior: Early chromatographic analyses of seminal plasma extracts often revealed unidentified peaks with prostaglandin-like activity that did not correspond to the then-known standards.

-

The Quest for Fertility Markers: A growing interest in the biochemical basis of male infertility spurred a more detailed investigation of seminal plasma constituents, with the hope of identifying reliable biomarkers.

-

Advancements in Analytical Chemistry: The development and refinement of techniques like gas chromatography (GC) and mass spectrometry (MS) provided the necessary tools to separate and identify novel compounds from complex biological matrices.

The Analytical Chase: Methodologies for Isolation and Identification

The discovery and characterization of 19-OH PGE were intrinsically linked to the analytical technologies of the time. The initial investigations relied on a combination of chromatographic separation and spectrophotometric detection.

Early Experimental Protocols: A Glimpse into the 1970s Laboratory

The seminal work in the 1970s employed a multi-step process to isolate and identify 19-OH PGE from seminal fluid. While specific protocols varied slightly between research groups, a general workflow can be reconstructed.

Experimental Protocol: Extraction and Preliminary Separation of Prostaglandins from Seminal Fluid (Circa 1970s)

-

Sample Preparation: Freshly ejaculated semen was collected and immediately processed or frozen to prevent enzymatic degradation of prostaglandins.

-

Solvent Extraction: The seminal plasma was typically extracted with an organic solvent like acetone or ethanol to precipitate proteins and extract lipids, including prostaglandins[4].

-

Alkaline Treatment: A crucial step for the analysis of PGE compounds was a mild alkaline treatment. This converted the unstable β-ketol structure of PGEs into the more stable PGA and PGB forms, which were more amenable to chromatographic analysis and had distinct ultraviolet (UV) absorbance properties[4][5]. 19-OH PGEs were similarly converted to their corresponding 19-OH PGB derivatives.

-

Column Chromatography: The crude lipid extract was then subjected to column chromatography, often using silicic acid or Lipidex, to separate the different classes of prostaglandins based on their polarity[4].

-

Thin-Layer Chromatography (TLC): Further separation of the prostaglandin fractions was achieved using thin-layer chromatography (TLC)[5][6]. This technique allowed for the visualization of different prostaglandin groups as distinct spots on the chromatography plate.

-

Elution and Quantification: The spots corresponding to the prostaglandins of interest were scraped from the TLC plate, and the compounds were eluted with a solvent. Quantification was then performed using ultraviolet (UV) spectrophotometry, measuring the absorbance at a specific wavelength (e.g., 278 nm for PGB compounds)[4][5].

Diagram: 1970s Workflow for 19-OH PGE Analysis

A simplified workflow for the analysis of 19-OH PGE in the 1970s.

The Advent of More Powerful Techniques

The advent of Gas Chromatography-Mass Spectrometry (GC-MS) revolutionized prostaglandin research. This technique provided a much higher degree of separation and definitive structural identification.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 19-OH PGE

-

Extraction and Purification: Similar initial extraction and chromatographic steps as described above were employed to obtain a purified prostaglandin fraction.

-

Derivatization: To make the prostaglandins volatile for GC analysis, they were chemically modified through a process called derivatization. This typically involved:

-

Oximation: Protection of the ketone groups.

-